![molecular formula C17H17N3O5S B2698974 methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 2034255-29-1](/img/structure/B2698974.png)
methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
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Description
Methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate, also known as PFE-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. PFE-2 is a sulfonamide-based compound that has shown promising results in various scientific studies for its anti-inflammatory and anti-tumor properties.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on substituted 4-pyrazolylbenzoates, which share structural similarities with methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate, has focused on their hydrogen-bonded supramolecular structures. These studies provide insight into how different substituents affect molecular packing, hydrogen bonding patterns, and ultimately, the physical properties of the material. Such insights are critical for designing new materials with desired properties, such as increased stability or specificity for certain applications (Portilla et al., 2007).
Synthesis and Antibacterial Activity
The development of novel synthesis methods and the evaluation of antibacterial activity are significant for pharmaceutical applications. For instance, the synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, which includes reactions with furan derivatives, highlights a methodology that could be applied to synthesize compounds like methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate for potential antibacterial applications (Aghekyan et al., 2020).
Renewable PET and Biomass-Derived Furans
Another research avenue is the use of biomass-derived furans in the synthesis of renewable polyethylene terephthalate (PET) precursors, which involves reactions between ethylene and renewable furans. This research indicates the potential of furan derivatives, including those structurally related to methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate, in creating sustainable materials. The focus here is on catalysis and reaction pathways, which are crucial for developing efficient, green synthesis methods for both material and pharmaceutical applications (Pacheco et al., 2015).
properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-pyrazol-1-ylethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-24-17(21)13-5-7-14(8-6-13)26(22,23)19-12-15(16-4-2-11-25-16)20-10-3-9-18-20/h2-11,15,19H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRXULFGMHERDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate |
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